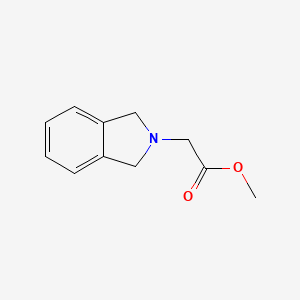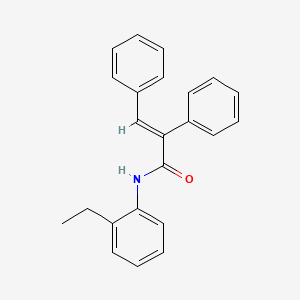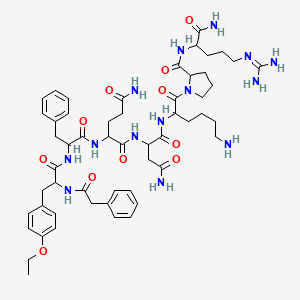
1,3-Dihydro-2H-isoindole-2-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a compound derived from isoindole and exhibits interesting properties.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for this compound. One common method involves the Fischer indole synthesis. Starting from cyclohexanone and phenylhydrazine hydrochloride, the reaction proceeds under reflux conditions using methanesulfonic acid (MsOH) in methanol. This process yields the tricyclic indole structure, which can subsequently be converted to 1,3-Dihydro-2H-isoindole-2-acetic acid methyl ester .
Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions and purification steps ensures efficient and cost-effective manufacturing.
Análisis De Reacciones Químicas
Reactivity: 1,3-Dihydro-2H-isoindole-2-acetic acid methyl ester undergoes various chemical reactions:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions may occur at the ester or amide carbon.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The specific products depend on the reaction conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction might lead to alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Dihydro-2H-isoindole-2-acetic acid methyl ester finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore or scaffold for drug design.
Medicine: Research into its potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It could interact with cellular receptors, enzymes, or other molecular targets. Further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While 1,3-Dihydro-2H-isoindole-2-acetic acid methyl ester is unique in its structure, it shares similarities with related compounds such as phthalimides and indoles. These compounds may have overlapping applications but distinct properties.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
methyl 2-(1,3-dihydroisoindol-2-yl)acetate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-12-6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3 |
Clave InChI |
GGHAXPASEHFKLK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanethione](/img/structure/B12121264.png)

![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)

![Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-](/img/structure/B12121289.png)
![4-(2-furylmethyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12121296.png)
![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)


![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)



